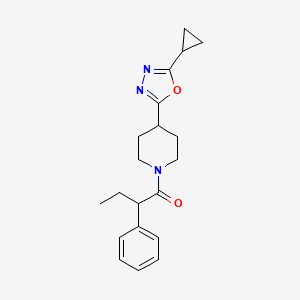
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a phenyl group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or material science.
Applications De Recherche Scientifique
Antimicrobial Activity
1,3,4-Oxadiazole derivatives, especially those bearing piperidine units, have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds exhibit a range of activities against Gram-positive and Gram-negative bacteria, as well as fungal pathogens, making them potential candidates for developing new antimicrobial agents. For instance, compounds synthesized with variations on the 1,3,4-oxadiazole moiety demonstrated moderate to high antimicrobial efficacy, suggesting the critical role of structural modifications in enhancing biological activity (Khalid et al., 2016; Krolenko et al., 2016).
Anticancer Properties
The structural motif of 1,3,4-oxadiazoles, particularly when integrated with piperidine groups, has also shown promising results in anticancer studies. These compounds were found to possess cytotoxic activities against various cancer cell lines, underscoring their potential as scaffolds for designing anticancer drugs. The introduction of specific substituents can significantly impact their biological efficacy, providing a pathway for the development of novel cancer therapeutics (Rehman et al., 2018).
Enzyme Inhibition
Research into 1,3,4-oxadiazole and piperidine derivatives has also extended into the realm of enzyme inhibition, targeting various enzymes critical in disease pathogenesis or metabolic processes. For instance, some compounds in this class have been investigated for their ability to inhibit enzymes like butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases. Molecular docking studies have further elucidated the interaction between these compounds and the enzyme, offering insights into their potential therapeutic applications (Khalid et al., 2016).
Biofilm Inhibition
Compounds featuring the 1,3,4-oxadiazole core linked with piperidine have been explored for their antibiofilm properties against various bacterial strains. Biofilm formation is a key factor in antibiotic resistance, and compounds effective in disrupting biofilms could enhance the treatment of persistent bacterial infections. The structure-activity relationship studies of these compounds have provided valuable information for designing molecules with potent antibiofilm activity (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-17(14-6-4-3-5-7-14)20(24)23-12-10-16(11-13-23)19-22-21-18(25-19)15-8-9-15/h3-7,15-17H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRTDQAEWGKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2738397.png)


![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738400.png)
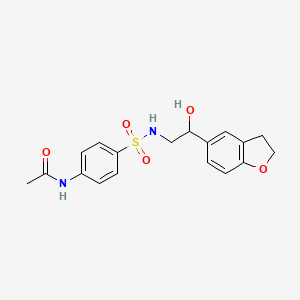
![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)
![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2738403.png)
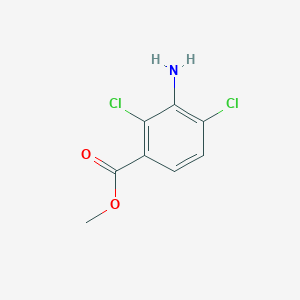
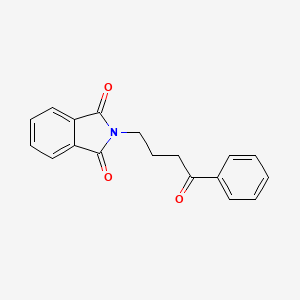
![1-(Azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2738407.png)

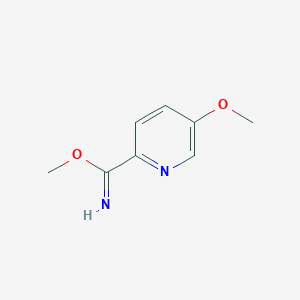
![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2738417.png)
